N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide
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Overview
Description
N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide is a heterocyclic amide derivative This compound is of interest due to its unique structural features, which include a cyclohexyl group, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-cyclohexyl-2-{[(diphenylacetyl)carbamothioyl]amino}benzamide
- N-cyclohexyl-2-[(4-ethoxyphenyl)-(2-thiophen-2-ylacetyl)amino]-2-thiophen-2-ylacetamide
Uniqueness
N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide is unique due to its specific combination of a cyclohexyl group, a thiophene ring, and a benzamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(13-15-9-6-12-24-15)21-17-11-5-4-10-16(17)19(23)20-14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,23)(H,21,22) |
InChI Key |
FKZNKJFOLPKQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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